molecular formula C19H18ClN3O4S B1662623 GPi688

GPi688

Cat. No.: B1662623
M. Wt: 419.9 g/mol
InChI Key: UICNBXVDHCBKCE-PUODRLBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPi 688 is a potent and orally active inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. This compound has shown significant potential in inhibiting glucagon-mediated hyperglycemia, making it a valuable tool in diabetes research .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . This interaction is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .

Cellular Effects

The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block lipid droplet formation in specific cell lines, indicating its potential role in regulating lipid metabolism .

Molecular Mechanism

At the molecular level, 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lipid droplet formation by binding to specific targets within the cell, thereby preventing the accumulation of lipids . This inhibition is crucial for understanding its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that its inhibitory effects on lipid droplet formation are sustained over a specific period, indicating its stability under experimental conditions .

Dosage Effects in Animal Models

The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits lipid droplet formation without causing significant adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, thereby influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and effectiveness in inhibiting lipid droplet formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPi 688 involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Industrial Production Methods: Industrial production of GPi 688 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research purposes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products: The major products formed from these reactions are derivatives of GPi 688 with modified functional groups, which can be used to study structure-activity relationships .

Scientific Research Applications

GPi 688 has a wide range of applications in scientific research:

    Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.

    Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.

    Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.

    Industry: Used in the development of new drugs targeting glycogen metabolism

Comparison with Similar Compounds

Uniqueness of GPi 688: GPi 688 stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.

This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.

In Vitro Potency

In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .

In Vivo Efficacy

In vivo studies have shown promising results for this compound in various animal models:

  • Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
  • Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .
  • Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:

  • Bioavailability : Assessed at 100% following oral dosing.
  • Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
  • Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .

Summary Table of Key Findings

Study AspectResult
Inhibition of Glucagon Output 65% reduction in Wistar rats
Fasting Glucose Reduction 23% reduction in obese Zucker rats
Oral Glucose Tolerance Test 7% reduction (compared to GSK-3 inhibitor's 22%)
Bioavailability 100%
Half-Life ~11.4 hours

Properties

IUPAC Name

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICNBXVDHCBKCE-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6M Aqueous HCl (1.47 mL) was added to N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide (Method 3; 340 mg, 7.45 mmol) in THF (14 mL) and the reaction was stirred for 4 h. The reaction was quenched by addition of triethylamine (1.5 mL) then diluted with water (30 mL) and EtOAc (40 mL). The organic layer was separated, dried (MgSO4), filtered and evaporated. The residue was triturated with hot Et2O (10 mL) and after cooling was filtered and dried to afford the title compound (260 mg, 83%) as white solid.
Name
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPi688
Reactant of Route 2
GPi688
Reactant of Route 3
GPi688
Reactant of Route 4
Reactant of Route 4
GPi688
Reactant of Route 5
GPi688
Reactant of Route 6
Reactant of Route 6
GPi688

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.